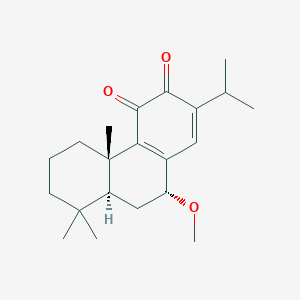

Gallocatechin-(4alpha->8)-epicatechin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

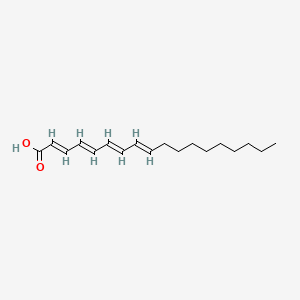

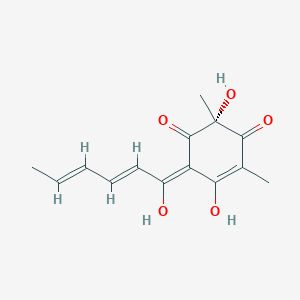

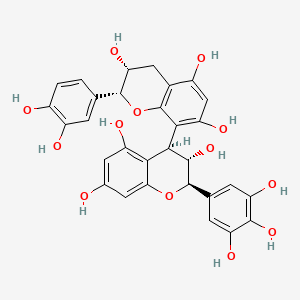

Gallocatechin-(4alpha->8)-epicatechin belongs to the class of organic compounds known as biflavonoids and polyflavonoids. These are organic compounds containing at least two flavan/flavone units. These units are usually linked through CC or C-O-C bonds. Some examples include C2-O-C3, C2-O-C4, C3'-C3''', and C6-C8''. Gallocatechin-(4alpha->8)-epicatechin is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, gallocatechin-(4alpha->8)-epicatechin is primarily located in the cytoplasm. Gallocatechin-(4alpha->8)-epicatechin participates in a number of enzymatic reactions. In particular, gallocatechin-(4alpha->8)-epicatechin can be biosynthesized from (-)-epicatechin. Gallocatechin-(4alpha->8)-epicatechin can also be converted into (+)-gallocatechin. Outside of the human body, gallocatechin-(4alpha->8)-epicatechin can be found in broad bean and tea. This makes gallocatechin-(4alpha->8)-epicatechin a potential biomarker for the consumption of these food products.

(+)-gallocatechin-(4alpha->8)-(-)-epicatechin is a proanthocyanidin consisting of (+)-gallocatechin and (-)-epicatechin units joined by a (4alpha->8)-linkage. It has a role as a metabolite. It is a hydroxyflavan, a proanthocyanidin, a polyphenol and a biflavonoid. It derives from a (+)-gallocatechin and a (-)-epicatechin.

Scientific Research Applications

Identification in Hops and Beans :

- Gallocatechin-(4alpha->8)-epicatechin has been identified in different hops and beans, suggesting its natural occurrence in these plants. It's one of the proanthocyanidin oligomers found in hops, indicating a role in the plant's phenolic profile, which may vary based on geographic origin and cultivars (Li & Deinzer, 2006). Additionally, it has been isolated from the testa of faba beans and shown to exhibit trypsin inhibitory activity (Helsper et al., 1993).

Potential in Cancer Chemotherapy :

- Research on green tea polyphenol epicatechin-3-gallate, a major polyphenol which is structurally related to gallocatechin-(4alpha->8)-epicatechin, indicates its role in oxidative degradation of cellular DNA and potential use in cancer chemotherapy. This process involves mobilization of nuclear copper and reactive oxygen species generation (Farhan et al., 2016).

Antioxidant Properties :

- Gallocatechin-(4alpha->8)-epicatechin derivatives have been studied for their antioxidant properties. For instance, biobased epicatechin conjugates have shown protective action against oxidative stress in red blood cells and non-tumoral cell lines, indicating potential applications in food and drug industries (Ugartondo et al., 2009).

Role in Polyphenolic Composition :

- The compound has been identified in various plants such as Croton lechleri, Cistus incanus, and Myrica gale, contributing to the polyphenolic composition of these plants. This suggests a role in the natural defense mechanisms and potential medicinal properties of these plants (Cai et al., 1991), (Danne et al., 1993), (Santos & Waterman, 2000).

Synergistic Effects in Cancer Prevention :

- Studies have shown synergistic effects of related compounds like (--)-epigallocatechin gallate with (--)-epicatechin in cancer-preventive activity, suggesting potential synergistic effects of gallocatechin-(4alpha->8)-epicatechin in similar contexts (Suganuma et al., 1999).

Inhibition of Enzymes and Biological Processes :

- Green tea polyphenols, which include compounds structurally similar to gallocatechin-(4alpha->8)-epicatechin, have been found to be potent inhibitors of enzymes like squalene epoxidase, indicating potential for cholesterol management (Abe et al., 2000).

Potential in Treating Human Endothelial Cells :

- Studies have investigated the effects of related compounds on human endothelial cells, hinting at the possible applications of gallocatechin-(4alpha->8)-epicatechin in vascular health and disease treatment (Neuhaus et al., 2004).

properties

CAS RN |

79199-56-7 |

|---|---|

Product Name |

Gallocatechin-(4alpha->8)-epicatechin |

Molecular Formula |

C30H26O13 |

Molecular Weight |

594.5 g/mol |

IUPAC Name |

(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |

InChI |

InChI=1S/C30H26O13/c31-12-6-17(35)23-22(7-12)42-29(11-4-19(37)26(40)20(38)5-11)27(41)25(23)24-18(36)9-15(33)13-8-21(39)28(43-30(13)24)10-1-2-14(32)16(34)3-10/h1-7,9,21,25,27-29,31-41H,8H2/t21-,25+,27+,28-,29-/m1/s1 |

InChI Key |

ZYDDITZPGFXQSD-QKFRQTJPSA-N |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O |

SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.